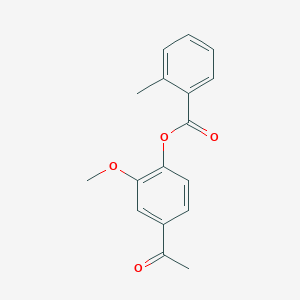

4-Acetyl-2-methoxyphenyl 2-methylbenzoate

Description

4-Acetyl-2-methoxyphenyl 2-methylbenzoate is an aromatic ester featuring a 4-acetyl group and a 2-methoxy substituent on the phenolic ring, esterified with 2-methylbenzoic acid. This compound is structurally distinct due to its substitution pattern and ester functionality, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

(4-acetyl-2-methoxyphenyl) 2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-11-6-4-5-7-14(11)17(19)21-15-9-8-13(12(2)18)10-16(15)20-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYILCPILAFDYFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-methoxyphenyl 2-methylbenzoate typically involves the esterification of 4-acetyl-2-methoxyphenol with 2-methylbenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-methoxyphenyl 2-methylbenzoate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require strong bases or acids as catalysts, depending on the desired substitution.

Major Products

The major products formed from these reactions include:

- Carboxylic acids from oxidation.

- Alcohols from reduction.

- Various substituted derivatives from substitution reactions.

Scientific Research Applications

4-Acetyl-2-methoxyphenyl 2-methylbenzoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-methoxyphenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Ester Group Variations

- 4-Acetyl-2-methoxyphenyl acetate (CAS 54771-60-7):

This analog replaces the 2-methylbenzoate group with an acetate. The shorter acetyl chain reduces molecular weight (228.23 g/mol vs. ~284.3 g/mol for the target compound) and likely increases solubility in polar solvents. Applications include intermediates in pharmaceutical synthesis, as seen in acetovanillone derivatives . - Methyl 2-(4-methoxybenzoyl)benzoate (CAS 5449-71-8): Features a benzoyl group at position 2 and a methoxy substituent.

Substituent Position and Electronic Effects

- Methyl 4-acetamido-2-hydroxybenzoate :

Replaces the acetyl group with an acetamido moiety and introduces a hydroxy group. This increases hydrogen-bonding capacity, affecting crystallinity and biological activity (e.g., antimicrobial applications) . - 4-Acetoxy-3-methoxybenzaldehyde ():

The aldehyde group at position 1 and acetoxy at position 4 alter reactivity, making this compound a precursor for Schiff base syntheses. The target compound’s acetyl group at position 4 may similarly participate in condensation reactions .

Data Tables

Table 1: Molecular Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 4-Acetyl-2-methoxyphenyl acetate | C₁₁H₁₂O₄ | 228.23 | 4-acetyl, 2-methoxy, acetate | Pharmaceutical intermediates |

| Methyl 2-(4-methoxybenzoyl)benzoate | C₁₆H₁₄O₄ | 270.28 | 4-methoxybenzoyl, methyl ester | Material science, liquid crystals |

| Methyl 4-acetamido-2-hydroxybenzoate | C₁₀H₁₁NO₄ | 209.20 | 4-acetamido, 2-hydroxy | Antimicrobial agents |

Biological Activity

4-Acetyl-2-methoxyphenyl 2-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds. The information is derived from diverse scientific sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features an acetyl group and a methoxy group attached to a phenyl ring, with a methylbenzoate moiety. This unique configuration contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been studied for its potential as an enzyme inhibitor, particularly in metabolic pathways.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic processes, thus modulating pathways relevant to diseases such as diabetes and cancer.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The compound exhibits significant inhibitory effects against various bacterial strains.

- Case Study : In a study assessing the antibacterial activity of similar compounds, it was found that derivatives of methoxyphenyl benzoates demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus through disk diffusion methods, suggesting that this compound may share similar properties .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. The presence of the acetyl group is often associated with enhanced anti-inflammatory activity in related compounds.

- Research Findings : In vitro assays have shown that related acetylated phenolic compounds can inhibit pro-inflammatory cytokines, indicating a potential pathway for therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Acetyl and methoxy groups on phenyl ring | Antimicrobial, anti-inflammatory |

| 4-Methoxyacetophenone | Methoxy and acetyl groups | Antimicrobial |

| 4-Hydroxyacetophenone | Hydroxyl and acetyl groups | Antioxidant, anti-inflammatory |

This table illustrates the structural similarities and differences among these compounds while highlighting their respective biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.